molecular formula C11H12N2O2S B058511 1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone CAS No. 120164-27-4

1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone

Cat. No. B058511
M. Wt: 236.29 g/mol
InChI Key: VSZLAFAHEMUXRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone, also known as ADTB, is a synthetic compound that has been used in various scientific research studies. It is a benzothiazole derivative that has shown potential in the field of neuroscience and drug discovery.

Mechanism Of Action

The exact mechanism of action of 1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone is not fully understood. However, it has been suggested that 1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone may exert its neuroprotective effects through the activation of the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.

Biochemical And Physiological Effects

1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone has been shown to exhibit neuroprotective effects in various cellular and animal models of neurological disorders. It has also been shown to have anti-inflammatory and immunomodulatory effects. 1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone has been found to increase the expression of antioxidant enzymes and decrease the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone has several advantages for use in lab experiments. It is a synthetic compound, which allows for easy synthesis and purification. It has also been shown to exhibit low toxicity in vitro and in vivo. However, one limitation of 1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of 1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for neurological disorders. Another direction is to study its potential as an anti-inflammatory agent and as a modulator of the immune system. Additionally, future studies could focus on the optimization of the synthesis method for 1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone and the development of analogs with improved pharmacological properties.
Conclusion:
In conclusion, 1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone is a synthetic compound that has shown potential in various scientific research studies. It has been shown to exhibit neuroprotective effects, anti-inflammatory effects, and immunomodulatory effects. 1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone has several advantages for use in lab experiments, including easy synthesis and low toxicity. However, its mechanism of action is not fully understood, which may limit its development as a therapeutic agent. Future studies could focus on further investigating its mechanism of action and its potential as a therapeutic agent for neurological disorders, as well as its potential as an anti-inflammatory agent and as a modulator of the immune system.

Synthesis Methods

The synthesis of 1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone involves a series of chemical reactions. The starting material for the synthesis is 2-aminobenzothiazole, which undergoes a reaction with 2,3-butanedione to form 2-(2-oxo-2,3-dihydro-1H-benzothiazol-7-ylamino)propan-1-ol. This intermediate is then reacted with hydroxylamine hydrochloride to form 1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone.

Scientific Research Applications

1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone has been used in various scientific research studies due to its potential as a therapeutic agent for neurological disorders. It has been shown to exhibit neuroprotective effects in vitro and in vivo. 1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone has also been studied for its potential as an anti-inflammatory agent and as a modulator of the immune system.

properties

CAS RN

120164-27-4

Product Name

1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

1-(2-amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-yl)ethanone

InChI

InChI=1S/C11H12N2O2S/c1-4-5(2)9(15)7(6(3)14)10-8(4)13-11(12)16-10/h15H,1-3H3,(H2,12,13)

InChI Key

VSZLAFAHEMUXRA-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C2=C1N=C(S2)N)C(=O)C)O)C

Canonical SMILES

CC1=C(C(=C(C2=C1N=C(S2)N)C(=O)C)O)C

synonyms

Ethanone, 1-(2-amino-6-hydroxy-4,5-dimethyl-7-benzothiazolyl)-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.